molecular formula C9H8N2O2 B049482 1-Methyl-5-nitro-1H-indole CAS No. 29906-67-0

1-Methyl-5-nitro-1H-indole

Cat. No. B049482
CAS RN: 29906-67-0
M. Wt: 176.17 g/mol
InChI Key: PXBQSCHRKSBGKV-UHFFFAOYSA-N
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Patent
US05508288

Procedure details

To a stirred suspension of sodium hydride (5.0 g; 167 mmol) in dimethylformamide (200 ml) at 0° C. under nitrogen was added 5-nitroindole (25 g; 154 mmol) in dimethylformamide. After stirring for 0.5 h, iodomethane (10.5 ml; 168 mmol) in dimethylformamide (50 ml) was added, and stirring was continued for 2 h. The reaction mixture was then quenched with water, and poured onto excess water with stirring. Filtration afforded the title compound (27.4 g; 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[CH:9]2)([O-:5])=[O:4].I[CH3:16]>CN(C)C=O>[CH3:16][N:11]1[C:12]2[C:8](=[CH:7][C:6]([N+:3]([O-:5])=[O:4])=[CH:14][CH:13]=2)[CH:9]=[CH:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
IC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with water
ADDITION
Type
ADDITION
Details
poured onto excess water
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN1C=CC2=CC(=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.